molecular formula C₁₉H₂₈D₄N₂O₅ B1150818 (1R)-Perindopril-d4

(1R)-Perindopril-d4

Cat. No.: B1150818
M. Wt: 372.49
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-Perindopril-d4 is a chemically stable deuterium-labeled analog of Perindopril, a well-characterized angiotensin-converting enzyme (ACE) inhibitor. With a molecular formula of C19H28D4N2O5 and a molecular weight of 372.49 g/mol, this compound serves as a critical internal standard in bioanalytical chemistry. Its primary research application is in the development and validation of highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Perindopril and its active metabolite, Perindoprilat, in biological matrices such as human plasma and whole blood. The incorporation of four deuterium atoms provides a reliable mass shift that minimizes interference and enables precise and accurate pharmacokinetic studies, which are essential for understanding drug absorption, distribution, metabolism, and excretion in clinical research. The unlabeled parent compound, Perindopril, functions by inhibiting the ACE, blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. As an enantiomer of Perindopril, this compound is specifically valuable for investigating the stereospecific aspects of drug action and metabolism. This product is intended for research purposes and must be handled by qualified personnel. It is supplied as a colorless oil or a white to off-white solid, is hygroscopic, and requires storage between 2-8°C under an inert atmosphere to ensure long-term stability. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₉H₂₈D₄N₂O₅

Molecular Weight

372.49

Synonyms

(2S,3aS,7aS)-1-[(2S)-2-[[(1R)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid-d4;  (+/-)-1’’-epi-Perindopril-d4; 

Origin of Product

United States

Synthetic Pathways and Isotopic Labeling Strategies for 1r Perindopril D4

Stereoselective Synthesis Methodologies for the (1R) Enantiomer

The synthesis of (1R)-Perindopril-d4 hinges on the stereoselective preparation of its two key building blocks: a specific stereoisomer of octahydroindole-2-carboxylic acid and the deuterated (R)-alanine derivative. The "(1R)" designation in the context of Perindopril (B612348) impurities typically refers to the stereocenter of the alanine (B10760859) component, meaning the required intermediate is N-[(S)-1-ethoxycarbonylbutyl]-(R)-alanine-d4. pharmaffiliates.com

The stereoselective synthesis of the required precursors can be achieved through the use of chiral auxiliaries or asymmetric catalysis. For the octahydroindole-2-carboxylic acid moiety, various stereoisomers can be synthesized and separated. acs.orgchemicalbook.com The synthesis of the trans-fused octahydroindole ring system, which is present in some ACE inhibitors, can be achieved with high stereoselectivity. google.com For instance, the (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is a key intermediate for some ACE inhibitors and its synthesis is well-established. google.comgoogle.com To obtain the desired stereoisomer for (1R)-Perindopril, a specific stereoisomer of octahydroindole-2-carboxylic acid is required. The synthesis of all 32 stereoisomers of Perindopril has been achieved by coupling the 8 stereoisomers of perhydroindole-2-carboxylic acid benzyl (B1604629) ester with the 4 stereoisomers of 2-(1-carbethoxybutylamino)propionic acid. acs.org This indicates that methods for obtaining the necessary (2R,3aR,7aR)-octahydroindole-2-carboxylic acid precursor are available. epo.orggoogle.com

Chiral resolution is a common technique to obtain enantiomerically pure intermediates. This can be done through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. fishersci.com Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, are also employed for the separation of stereoisomers of both the final Perindopril compounds and their intermediates. chemicalbook.compubcompare.aisigmaaldrich.com

An alternative to chiral resolution is the use of enantiospecific precursors derived from the chiral pool. For the synthesis of the deuterated (R)-alanine moiety, one could start from a commercially available chiral building block.

The other key precursor is N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine, which is used for the synthesis of the active Perindopril enantiomer. epo.orgprepchem.com For the synthesis of (1R)-Perindopril, the corresponding (R)-alanine derivative is needed. The synthesis of N-[(S)-1-ethoxycarbonylbutyl]-(R)-alanine can be achieved by reacting ethyl L-norvalinate with pyruvic acid under conditions that would lead to the desired (R)-alanine stereochemistry, or by coupling L-norvaline ethyl ester with a protected (R)-alanine derivative.

The coupling of the two main fragments, the octahydroindole-2-carboxylic acid ester and the N-substituted alanine derivative, is a critical step. This is typically an amide bond formation reaction, often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). epo.orggoogle.com The reaction conditions are optimized to ensure high yield and prevent racemization of the chiral centers.

Precursor Synthesis Strategy Key Considerations
(2R,3aR,7aR)-Octahydroindole-2-carboxylic acidResolution of racemic mixture, Asymmetric synthesisSeparation of diastereomers, Stereocontrol in catalytic hydrogenation
(R)-Alanine-2,3,3,3-d4Deuteration of (R)-alanine, Stereoselective deuteration of a precursorSite-specific deuteration, Retention of stereochemistry
N-[(S)-1-ethoxycarbonylbutyl]-(R)-alanine-d4Coupling of ethyl (S)-2-aminopentanoate with (R)-alanine-d4 derivativeProtection/deprotection steps, Amide bond formation

Chiral Auxiliaries and Catalysis in (1R) Synthesis

Deuterium (B1214612) Incorporation Techniques

The introduction of deuterium into the molecule must be precise to ensure the final product has the correct isotopic labeling pattern, which for this compound is on the alanine methyl and alpha-carbon. nih.gov

The IUPAC name for a related deuterated Perindopril, Perindopril-d4, specifies the location of the deuterium atoms as (2S,3aS,7aS)-1-(((S)-1-Ethoxy-1-oxopentan-2-yl)-L-alanyl-2,3,3,3-d4)octahydro-1H-indole-2-carboxylic acid. This indicates that the four deuterium atoms are located on the alanine moiety.

Site-specific deuteration can be achieved through various methods. For the α-position of the amino acid, H/D exchange reactions can be employed under basic or acidic conditions, or through enzymatic methods. prepchem.comnih.gov The methyl group of alanine can be deuterated by starting with a deuterated precursor in the synthesis of alanine itself.

A recently developed method describes an enantioselective α-deuteration of amino acids using NaOEt in EtOD, which is a simple and efficient method that does not require external chiral sources and proceeds with high stereoretention. acs.org Another approach involves biocatalytic stereoselective deuteration, for example, using α-oxoamine synthase enzymes. nih.gov

A common and effective strategy for isotopic labeling is to synthesize a deuterated precursor which is then incorporated into the final molecule. For this compound, the key deuterated precursor is (R)-Alanine-2,3,3,3-d4.

Commercially available L-Alanine-2,3,3,3-d4 can serve as a starting point. pubcompare.aisigmaaldrich.com To obtain the (R)-enantiomer, a stereoinversion reaction could be performed. For instance, catalytic stereoinversion of L-alanine to deuterated D-alanine has been reported. acs.orgresearchgate.net Alternatively, a stereoselective synthesis starting from achiral, deuterated building blocks can be designed.

Deuteration Method Description Applicability for (R)-Alanine-d4
H/D ExchangeExchange of protons with deuterium from a deuterium source (e.g., D2O) under catalytic conditions.Can be used for α-deuteration. Stereocontrol is crucial.
Enzymatic DeuterationUse of enzymes to catalyze the stereoselective incorporation of deuterium.High stereoselectivity can be achieved. nih.gov
Synthesis from Deuterated PrecursorsBuilding the amino acid from smaller, already deuterated molecules.Offers precise control over the location of deuterium atoms.

Strategies for Site-Specific Deuteration at the d4 Position

Synthesis of Deuterated Intermediates and Derivatives

The synthesis of this compound involves the preparation of several key deuterated intermediates and their subsequent coupling.

The primary deuterated intermediate is (R)-Alanine-2,3,3,3-d4 . This can be synthesized via multiple routes, including the stereoinversion of commercially available L-Alanine-2,3,3,3-d4 or through de novo synthesis using deuterated starting materials. For example, DL-Alanine-2,3,3,3-d4 is also commercially available and could be resolved to obtain the desired (R)-enantiomer. nih.gov

Once (R)-Alanine-2,3,3,3-d4 is obtained, it needs to be appropriately protected for the subsequent coupling reactions. For instance, the amino group can be protected with a group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

The next crucial intermediate is N-[(S)-1-ethoxycarbonylbutyl]-(R)-alanine-d4 . This dipeptide-like fragment is synthesized by coupling ethyl (S)-2-aminopentanoate (a derivative of L-norvaline) with the protected (R)-Alanine-2,3,3,3-d4. prepchem.com The coupling is typically carried out using standard peptide coupling reagents.

Finally, the synthesis of This compound is achieved by coupling the N-[(S)-1-ethoxycarbonylbutyl]-(R)-alanine-d4 with a protected form of (2R,3aR,7aR)-octahydroindole-2-carboxylic acid, such as its benzyl ester. acs.org This is followed by a deprotection step, for example, hydrogenolysis to remove the benzyl ester, to yield the final product. prepchem.com

Synthesis of (2R,3aR,7aR)-octahydroindole-2-carboxylic acid benzyl ester: This can be prepared through resolution of the racemic mixture or by asymmetric synthesis and subsequent esterification. epo.orggoogle.comnih.gov

Synthesis of N-[(S)-1-ethoxycarbonylbutyl]-(R)-alanine-d4: This involves the synthesis of (R)-alanine-d4, its protection, and subsequent coupling with ethyl (S)-2-aminopentanoate.

Coupling and Deprotection: The two fragments are coupled using peptide coupling chemistry, followed by removal of the protecting groups to afford this compound.

Synthesis of this compound Benzyl Ester

The synthesis of the benzyl ester of this compound is a critical intermediate step. The established industrial synthesis for non-labeled Perindopril involves a peptide coupling reaction between the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine. epo.orggoogle.com

To produce the d4-labeled analog, the synthesis is modified to use a deuterated precursor. The key reaction involves coupling (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with a deuterated form of the alanine derivative, namely N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine-d4. This peptide coupling is typically facilitated by activating agents.

Key reaction parameters for the analogous non-deuterated synthesis are outlined below and are expected to be similar for the deuterated version.

ParameterConditionReference
Coupling Agents Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT) epo.orgepo.org
Solvent Dichloromethane or Ethyl Acetate
Temperature Maintained below 20°C (typically 10-15°C) to minimize side reactions and racemization

The resulting product of this reaction is this compound benzyl ester. This intermediate is crucial, as the benzyl protecting group can be removed in a subsequent step (catalytic hydrogenation) to yield the final this compound acid. epo.orggoogle.com

Deuterated Impurity Analogs (e.g., Perindopril EP Impurity B-d4)

During the synthesis of active pharmaceutical ingredients, the formation of impurities is a significant concern. In the synthesis of this compound, deuterated analogs of known Perindopril impurities can arise.

One major impurity is Perindopril EP Impurity B, also known as Perindoprilat (B1679611), the active metabolite of Perindopril. simsonpharma.comartis-standards.com The chemical structure of Perindoprilat is (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid. simsonpharma.com The corresponding deuterated impurity, Perindopril EP Impurity B-d4 (Perindoprilat-d4), would have the chemical name (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid. clearsynth.com This impurity can be formed through the hydrolysis of the ethyl ester group of the parent this compound molecule.

Other impurities can also form during the coupling reaction, often due to side reactions involving the coupling agents. epo.org These would result in a profile of deuterated impurities analogous to those found in the synthesis of non-labeled Perindopril. daicelpharmastandards.com The control of these impurities is essential for the final quality of the drug substance.

Isolation and Purification Methodologies for Deuterated Analogs

The purification of this compound from the reaction mixture is a critical step to ensure it meets pharmaceutical quality standards. The methodologies employed are generally similar to those used for non-labeled Perindopril, focusing on removing chemical impurities rather than separating isotopic species, as the latter is exceptionally difficult. researchgate.net

Common purification strategies include:

Crystallization of Intermediates: A key strategy involves the purification of synthetic intermediates. For example, the benzyl ester intermediate of Perindopril can be purified through crystallization, sometimes after conversion to a salt. epo.orgepo.org This step helps to remove significant amounts of by-products before the final deprotection step.

Salt Formation and Recrystallization: The final compound or its precursors can be converted into a salt to facilitate purification by recrystallization. The tert-butylamine (B42293) salt of Perindopril (Perindopril erbumine) is a well-known example that crystallizes readily, which enhances stability and simplifies handling. google.com A similar approach would be applicable to this compound.

Chromatography: Chromatographic techniques, such as column chromatography, are standard methods for separating the desired compound from impurities based on differences in their physical and chemical properties.

These purification steps are vital for achieving a high degree of chemical purity in the final deuterated product.

Quality Control and Isotopic Purity Assessment in Synthesis

The quality control (QC) of deuterated compounds like this compound is a multi-faceted process that goes beyond traditional chemical purity analysis. It is essential to determine not only the chemical purity but also the isotopic purity and the precise location of the deuterium atoms. rsc.org Controlling isotopologue impurities is crucial, as their presence could impact the drug's efficacy and safety profile. acs.orgfigshare.com

The primary analytical techniques for this purpose are:

Analytical TechniqueApplication in Quality ControlReference
High-Resolution Mass Spectrometry (HR-MS) Used to determine isotopic enrichment by analyzing the relative abundance of ions corresponding to different isotopologues (e.g., d0, d1, d2, d3, d4). It provides a precise measure of the isotopic purity of the compound. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Crucial for confirming the structural integrity of the molecule and verifying the specific positions of the deuterium labels. The absence of proton signals at the labeled positions in ¹H NMR and the presence of corresponding signals in ²H NMR confirm successful deuteration. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) A robust and sensitive method widely used in QC laboratories for the routine determination of isotopologue impurities in both the final drug substance and key starting materials. acs.orgfigshare.com It is also used to quantify the active compound and its metabolites in bioanalytical studies. dustri.com

These methods, often used in combination, provide a comprehensive characterization of the deuterated compound, ensuring that it meets the stringent requirements for pharmaceutical use. A Certificate of Analysis (CoA) for such a compound will typically report both chemical and isotopic purity. daicelpharmastandards.com

Advanced Analytical Methodologies Utilizing 1r Perindopril D4

Role of (1R)-Perindopril-d4 as an Internal Standard in Quantitative Analysis

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantitative analysis. clearsynth.comaxios-research.com This is because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample preparation, chromatographic separation, and ionization. diva-portal.org The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard. This co-elution and similar behavior effectively compensate for variations in sample extraction, potential matrix effects, and instrument response, leading to highly reliable quantification. ru.nl

This compound is extensively used as an internal standard in the development and validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Perindopril (B612348) and its metabolite, Perindoprilat (B1679611), in biological fluids like human plasma and whole blood. nih.govresearchgate.netnih.govxjtu.edu.cn These methods are crucial for pharmacokinetic and bioequivalence studies. nih.govresearchgate.net

In a typical UPLC-MS/MS method, after a simple protein precipitation step, the analyte and the internal standard are separated on a C18 column. nih.govnih.gov For instance, one validated method utilized an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) with a gradient elution of methanol-acetonitrile-ammonium acetate. nih.gov Another method employed a Thermo BDS Hypersil C18 column (4.6 mm × 100 mm, 2.4 µm) for the simultaneous separation of Perindopril and Indapamide. nih.govresearchgate.net The total run time for such methods can be as short as four minutes, allowing for high-throughput analysis. nih.gov

While less common than LC-MS/MS for this compound, this compound is also intended for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. clearsynth.com Due to the low volatility and high polarity of Perindopril, a derivatization step is typically required to make it suitable for GC analysis. au.edu.sy This process converts the analyte into a more volatile and thermally stable derivative. The use of this compound is advantageous as it undergoes the same derivatization reaction and subsequent chromatographic separation as the unlabeled Perindopril, correcting for any variability in the reaction efficiency and analytical process. au.edu.sy

The development of a robust MS/MS method requires careful optimization of ionization and fragmentation parameters for both the analyte and its deuterated internal standard. For Perindopril and this compound, positive electrospray ionization (ESI+) has been found to yield a better and more stable response compared to negative ionization mode. nih.gov

Detection is performed using multiple reaction monitoring (MRM), which involves selecting a specific precursor ion and a corresponding product ion for each compound. This enhances selectivity and sensitivity. During method development, standard solutions are infused into the mass spectrometer to identify the most abundant and stable mass transitions. For Perindopril, the transition monitored is typically m/z 369.3 → 172.1. nih.gov For its deuterated counterpart, this compound, the corresponding transition is m/z 373.3 → 176.1. nih.gov The four-dalton mass difference in both the precursor and product ions confirms the stable isotope label and allows for clear differentiation, preventing analytical cross-talk.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Perindopril 369.3172.1ESI+
This compound 373.3176.1ESI+
Perindoprilat 341.2170.1ESI+
Perindoprilat-d4 345.2170.1ESI+
Table 1: Optimized Mass Spectrometric Transitions for Perindopril Analogs and their Deuterated Internal Standards. Data sourced from Tao et al., 2018. nih.gov

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

Method Development and Validation Parameters Employing Deuterated Standards

The use of this compound is integral to the validation of bioanalytical methods according to stringent regulatory guidelines. Validation ensures the method is reliable for its intended purpose. researchgate.netnih.gov

The biological matrix (e.g., plasma, urine) contains numerous endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can compromise the accuracy of results. oup.com Isotope-labeled internal standards like this compound are the most effective tools to compensate for these effects. pitt.edu

The assessment is typically performed by comparing the analyte's response in a standard solution prepared in a pure solvent against its response in a blank matrix sample spiked with the analyte post-extraction. oup.com Studies utilizing this compound have demonstrated that it effectively tracks and corrects for any matrix-induced variations. nih.govnih.gov In one study, the coefficient of variation (CV) for the matrix effect was found to be ≤ 5.9%, indicating that the internal standard successfully compensated for any variability. nih.gov Another study noted that even with some ion enhancement observed for Perindoprilat, the deuterated internal standard ensured the effect was stable and corrected for, with RSD% values remaining below 15%. researchgate.net

Accuracy, precision, and recovery are fundamental parameters in method validation. The use of this compound as an internal standard is key to achieving acceptable results for these metrics.

Accuracy refers to how close the measured value is to the true value and is often expressed as a percentage of the nominal concentration.

Precision measures the reproducibility of the results, evaluated as intra-batch (within the same run) and inter-batch (between different runs) precision, and is expressed as the coefficient of variation (CV%).

Recovery is the efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Bioanalytical methods for Perindopril using this compound consistently demonstrate excellent performance in these areas, meeting the stringent requirements for bioassays. nih.govnih.gov

Validation ParameterPerindoprilPerindoprilatAcceptance Criteria
Linearity Range (ng/mL) 0.4 - 800.2 - 40r > 0.99
Accuracy (%) 89.6 - 112.493.6 - 108.985-115% (80-120% for LLOQ)
Precision (CV%) ≤ 13.8≤ 12.3≤ 15% (≤ 20% for LLOQ)
Recovery (%) 79.65 - 97.8382.35 - 95.83Consistent and reproducible
Matrix Effect (CV%) ≤ 5.9≤ 4.7CV ≤ 15%
Table 2: Summary of Method Validation Results for the Quantification of Perindopril and Perindoprilat using this compound as an Internal Standard. Data sourced from Gu et al., 2020. nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. npra.gov.my These values are typically established based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. sepscience.com

In bioanalytical methods for perindopril and its active metabolite, perindoprilat, this compound is used as an internal standard to ensure accuracy, but the LOD and LOQ are determined for the non-labeled analytes. Various studies have established these limits in different matrices using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, an LC-MS/MS method for quantifying perindopril and perindoprilat in human plasma and breast milk achieved an LOQ of 0.5 ng/mL for both analytes. researchgate.netnih.gov Another study reported an LOQ of 0.4 ng/mL for perindopril and 0.2 ng/mL for perindoprilat in human plasma and whole blood. xjtu.edu.cnnih.govresearchgate.net The development of these sensitive methods allows for the reliable measurement of low concentrations of the drug and its metabolite, which is essential for pharmacokinetic studies.

The table below summarizes the LOD and LOQ values for perindopril and its metabolite from various validated analytical methods.

AnalyteMatrixMethodLODLOQReference
PerindoprilPharmaceutical FormulationHPLC2.62 µg/mL7.95 µg/mL ijlpr.comresearchgate.net
Perindopril ArgininePharmaceutical FormulationUPLC0.30 µg/mL1.00 µg/mL ajchem-a.com
PerindoprilPharmaceutical FormulationHPLC0.25 ppm (µg/mL)0.50 ppm (µg/mL) dergipark.org.tr
PerindoprilHuman PlasmaLC-MS/MS-0.5 ng/mL researchgate.net
PerindoprilatHuman PlasmaLC-MS/MS-0.3 ng/mL researchgate.net
PerindoprilHuman Plasma / Whole BloodUPLC-MS/MS-0.4 ng/mL xjtu.edu.cnnih.gov
PerindoprilatHuman Plasma / Whole BloodUPLC-MS/MS-0.2 ng/mL xjtu.edu.cnnih.gov
PerindoprilHuman Plasma / MilkLC-MS/MS-0.5 ng/mL researchgate.netnih.gov
PerindoprilatHuman Plasma / MilkLC-MS/MS-0.5 ng/mL researchgate.netnih.gov
Perindopril-Spectrophotometry0.36 µg/mL1.08 µg/mL nih.gov

Bioanalytical Applications of this compound

This compound is indispensable in bioanalysis, where the complexity of biological matrices necessitates the use of a stable isotope-labeled internal standard for accurate quantification.

Quantification of Perindopril and its Metabolites in Biological Matrices (e.g., Plasma, Whole Blood)

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a widely used technique for the simultaneous determination of perindopril and its active metabolite, perindoprilat, in biological fluids such as human plasma and whole blood. xjtu.edu.cnnih.govumsb.ac.id In these assays, this compound, along with other deuterated standards like perindoprilat-d4, is added to the samples at a known concentration. xjtu.edu.cnnih.govresearchgate.net

The use of these internal standards is crucial for compensating for any variability during the sample preparation and analytical process. The analytes are separated chromatographically and then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.netnih.gov Validated methods demonstrate excellent linearity over a specific concentration range, ensuring reliable quantification for applications like pharmacokinetic studies. xjtu.edu.cnnih.gov

The following table presents research findings on the quantification of perindopril and perindoprilat in biological matrices using deuterated internal standards.

Analyte(s)Internal Standard(s)MatrixMethodLinear RangeReference
Perindopril, PerindoprilatPerindopril-d4, Perindoprilat-d4Human Plasma, Whole BloodUPLC-MS/MSPerindopril: 0.4–100 ng/mL; Perindoprilat: 0.2–20 ng/mL xjtu.edu.cnnih.govresearchgate.net
Perindopril, PerindoprilatPhenazone, Acetyl salicylic (B10762653) acidHuman Plasma, MilkLC-MS/MS0.1–200 ng/mL (for both) researchgate.netnih.gov
Perindopril, PerindoprilatRamiprilHuman PlasmaLC-MS/MSPerindopril: 0.5–350.0 ng/mL; Perindoprilat: 0.3–40 ng/mL researchgate.net

Sample Preparation Techniques for Bioanalytical Assays (e.g., Protein Precipitation)

Effective sample preparation is essential to remove interfering substances from biological matrices and to extract the analytes of interest. For the analysis of perindopril and perindoprilat in plasma or whole blood, protein precipitation is a commonly employed, straightforward, and efficient technique. clinichrom.com

This method involves adding a precipitating agent, such as acetonitrile (B52724) or perchloric acid, to the biological sample. xjtu.edu.cnnih.govresearchgate.netchromatographyonline.com The agent denatures and precipitates the proteins, which are then separated from the supernatant containing the analytes by centrifugation. clinichrom.comchromatographyonline.com For instance, in one UPLC-MS/MS method, acetonitrile was used to precipitate proteins from plasma samples for the analysis of perindopril, while perchloric acid was used for the analysis of perindoprilat. xjtu.edu.cnresearchgate.net The resulting clean supernatant, containing the analyte and the deuterated internal standard, is then directly injected into the LC-MS/MS system. researchgate.netchromatographyonline.com Other techniques such as solid-phase extraction (SPE) have also been utilized, which can provide even cleaner extracts. researchgate.net

Chiral Analytical Separations Using this compound

The pharmacological activity of perindopril is primarily associated with one of its enantiomers, S-Perindopril. farmaciajournal.com This makes the development of chiral separation methods crucial for its analysis. In such methods, this compound would be the ideal internal standard for the accurate quantification of the separated stereoisomers via mass spectrometry.

Development of Chiral Chromatographic Methods for Stereoisomers

Several high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods have been developed for the enantioseparation of perindopril. farmaciajournal.comrsc.org HPLC methods often employ a chiral stationary phase (CSP) that can differentiate between the enantiomers. researchgate.netrsc.org

One successful approach utilizes a ChiraDex column, where β-cyclodextrin is bonded to silica (B1680970) gel particles. rsc.orgrsc.org The separation mechanism involves the formation of inclusion complexes between the cyclodextrin (B1172386) cavity and the non-polar part of the analyte, allowing for chiral recognition. rsc.org The mobile phase composition, including the type of organic modifier and pH, is optimized to achieve the best resolution between the enantiomers. farmaciajournal.comrsc.org Another method uses an ovomucoid-based chiral selector, which enables the simultaneous chiral separation of perindopril and other drugs. farmaciajournal.comfarmaciajournal.com In these chromatographic runs, the separated enantiomers can be quantified accurately using an appropriate deuterated internal standard like this compound when coupled with a mass spectrometer.

Assessment of Stereochemical Purity of (1R)-Perindopril and its Metabolites

Assessing the stereochemical purity of perindopril is a critical quality control step, as mandated by pharmacopoeias. waters.com The European Pharmacopoeia outlines an HPLC method for determining the stereochemical purity of perindopril tert-butylamine (B42293). waters.com Such methods are designed to separate and quantify the undesired enantiomers from the active S-perindopril.

Modern analytical advancements have enabled the transfer of these compendial HPLC methods to UPLC (Ultra-Performance Liquid Chromatography) systems. This transfer results in significantly shorter analysis times, improved peak resolution, and enhanced sensitivity. waters.com For example, a method transfer for perindopril's stereochemical purity analysis reduced the run time from approximately 180 minutes to just 20 minutes while improving the resolution between the stereoisomers. waters.com For the definitive quantification of stereoisomeric impurities, especially at very low levels, coupling the chiral separation method to a mass spectrometer with this compound as an internal standard would provide the highest level of accuracy and reliability.

Mechanistic and Preclinical Research Applications of 1r Perindopril D4

Investigation of Deuterium (B1214612) Isotope Effects on Metabolic Pathways

The substitution of hydrogen with deuterium, a heavier isotope, can sometimes alter the rate of chemical reactions, including metabolic processes. This is known as the kinetic isotope effect (KIE). plos.orgnih.gov The strategic placement of deuterium atoms on a drug molecule can influence its metabolic fate. plos.orgglpbio.com

In Vitro Metabolic Stability Studies Using Deuterated Analogs

The primary application of (1R)-Perindopril-d4 is not typically to study its own metabolic stability in comparison to the non-deuterated form, but rather to serve as a stable internal standard. For a deuterated compound to be an effective internal standard in quantitative bioanalysis, it is crucial that it exhibits similar physicochemical properties and metabolic behavior to the parent drug. akjournals.comosf.io This ensures that it behaves identically during sample extraction, processing, and chromatographic separation. The fundamental assumption is that the deuterium labeling on this compound is placed in a position that is not subject to major metabolic transformation, thereby minimizing any significant kinetic isotope effects that would alter its metabolic rate compared to perindopril (B612348).

Comparative Metabolic Profiling with Non-Deuterated Perindopril

While direct comparative metabolic profiling studies of this compound against perindopril are not the common focus of research, the successful use of the deuterated form as an internal standard in numerous pharmacokinetic studies implicitly suggests that no major differences in metabolic profiles are expected. The goal is for the deuterated standard to co-elute with the non-deuterated analyte during chromatography and to be distinguishable only by its higher mass in the mass spectrometer. A significant alteration in its metabolic profile would make it unsuitable for this purpose.

Elucidation of Metabolic Transformations (e.g., Hydrolysis, Glucuronidation)

Perindopril is a prodrug that undergoes hydrolysis to form its biologically active metabolite, perindoprilat (B1679611). nih.gov This transformation is a key step in its mechanism of action. Further metabolism can also occur. When using this compound in preclinical studies, it is presumed to undergo the same primary hydrolysis to perindoprilat-d4. This allows it to also serve as an internal standard for the quantification of the active perindoprilat metabolite. The analytical method would monitor the specific mass transitions for both the deuterated and non-deuterated forms of the parent drug and its key metabolite.

Deuterium Labeling for Tracing Drug Disposition in Preclinical Models

Stable isotope labeling with deuterium is a powerful technique for tracing the disposition of a drug in preclinical animal models. nih.govnih.gov It allows for precise measurement of the drug and its metabolites in various biological matrices.

Ex Vivo Analysis of Perindopril and Perindoprilat-d4 in Animal Tissues

In preclinical research, understanding the distribution of a drug into different tissues is essential. Ex vivo analysis involves collecting tissue samples (e.g., plasma, brain, liver) from animals after administration of the non-deuterated drug. researchgate.netnih.gov this compound is then added to the tissue homogenates during sample preparation at a known concentration. Its purpose is to act as an internal standard to accurately quantify the levels of perindopril and perindoprilat that were present in the tissues. Because the deuterated standard has nearly identical chemical properties to the analyte, it can correct for any loss of analyte during the extraction and analytical process, leading to more accurate and reliable data. researchgate.net

Quantitation of Parent Drug and Deuterated Metabolites

The most prominent application of this compound is in quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov This technique offers high sensitivity and selectivity. osf.io In a typical assay, this compound and a deuterated version of perindoprilat are added to biological samples (like plasma) containing the non-deuterated perindopril and perindoprilat. nih.gov

After extraction, the sample is injected into the LC-MS/MS system. The components are separated by the liquid chromatography column, and then detected by the mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for each compound—one for the analyte and one for its corresponding deuterated internal standard. For example, a method might monitor the transition of m/z 369.1 → 172.0 for perindopril, while simultaneously monitoring a higher mass transition for perindopril-d4. nih.govresearchgate.net The ratio of the analyte's signal to the internal standard's signal is used to calculate the precise concentration of the drug and its metabolite in the original sample. nih.gov

The table below shows representative mass transitions that could be used in an LC-MS/MS method for the quantification of Perindopril and its metabolite Perindoprilat using their deuterated internal standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
Perindopril369.1172.0Analyte
This compound373.1176.0Internal Standard
Perindoprilat341.2172.2Analyte
Perindoprilat-d4345.2176.2Internal Standard

Note: The exact m/z values can vary slightly based on instrumentation and analytical conditions. The values presented are illustrative.

This quantitative approach is fundamental for conducting pharmacokinetic studies, which assess how a drug is absorbed, distributed, metabolized, and excreted by the body. researchgate.net

Evaluation of Deuterium Substitution Impact on Enzyme Kinetics

The substitution of hydrogen with deuterium in the perindopril molecule can influence its interaction with its primary target, the angiotensin-converting enzyme (ACE), and affect its metabolic fate. Studying these effects provides a deeper understanding of the drug's mechanism of action.

Assessment of Perindopril-d4 Interaction with Angiotensin-Converting Enzyme (ACE) in Biochemical Assays

This compound is utilized in biochemical assays to probe its interaction with the angiotensin-converting enzyme (ACE). pharmaffiliates.com Perindopril itself is a prodrug that is metabolized to its active form, perindoprilat, which is a potent inhibitor of ACE. nih.govfda.govnih.gov ACE is a key enzyme in the renin-angiotensin system, responsible for converting angiotensin I to the vasoconstrictor angiotensin II. nih.govscbt.commedchemexpress.com

In biochemical assays, the deuterated structure of this compound can enhance its stability and potentially alter its binding affinity to ACE. scbt.com This allows for a more precise modulation and investigation of the enzyme's activity. scbt.com By comparing the inhibitory constants (Ki) and other kinetic parameters of perindoprilat and its deuterated counterpart, researchers can gain insights into the enzyme-inhibitor interactions at a molecular level. These studies help to dissect the role of specific chemical bonds in the binding process and the conformational changes that occur within the enzyme's active site upon inhibitor binding. scbt.com While specific kinetic data for this compound's direct interaction with ACE is not extensively published in publicly available literature, the use of deuterated standards in such assays is a common practice to understand enzyme-substrate interactions and feedback mechanisms. scbt.comnih.gov

Kinetic Isotope Effects in Biotransformation Reactions

The introduction of deuterium into the perindopril molecule can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium compared to hydrogen. libretexts.org This phenomenon is a powerful tool for elucidating reaction mechanisms, particularly the rate-limiting steps in the biotransformation of perindopril. libretexts.orgarizona.edu

Perindopril is metabolized in the liver to its active metabolite, perindoprilat, through hydrolysis of its ester group. fda.govnih.gov It is also subject to other metabolic transformations, including glucuronidation and degradation. nih.gov By strategically placing deuterium atoms at specific positions in the perindopril molecule, such as in this compound, researchers can investigate whether the cleavage of a carbon-hydrogen bond at that position is a rate-determining step in any of its metabolic pathways. A significant KIE (a change in reaction rate) would indicate that this bond is broken during the slowest step of the reaction. This information is invaluable for understanding the metabolic profile of the drug and for predicting potential drug-drug interactions involving metabolic enzymes. libretexts.orgnih.gov

Application in Impurity Profiling and Characterization Studies

The use of deuterated standards like this compound is crucial for the accurate identification and quantification of impurities and degradation products in pharmaceutical preparations of perindopril.

Identification and Quantification of Deuterated Impurities and Degradants

This compound serves as an internal standard in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comxjtu.edu.cn This allows for the precise quantification of perindopril and its related impurities in various matrices. veeprho.com The known mass difference between the deuterated standard and the non-labeled analyte and its impurities allows for clear differentiation and accurate measurement, even at very low concentrations.

During the synthesis and storage of perindopril, various impurities and degradation products can form. simsonpharma.compharmaffiliates.com The use of this compound and other deuterated analogues, such as Perindopril Diketopiperazine-d4, aids in the identification and characterization of these substances. pharmaffiliates.com By spiking a sample with a known amount of the deuterated standard, analysts can correct for variations in sample preparation and instrument response, leading to more reliable and accurate quantification of impurities.

Table 1: Examples of Perindopril Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
Perindopril - Impurity AC9H15NO2169.22
Perindopril - Impurity DC17H26N2O4322.40
Perindopril - Impurity FC19H30N2O4350.45
Perindopril - Impurity GC24H37N3O5447.57
Perindopril - Impurity HC30H48N4O4528.73
Perindopril - Impurity IC19H32N2O5368.47

This table is for illustrative purposes and includes known impurities of perindopril. The presence and levels of these impurities are strictly controlled in pharmaceutical formulations. simsonpharma.compharmaffiliates.com

Use in Degradation Pathway Elucidation for Perindopril and its Analogs

Understanding the degradation pathways of a drug is a critical aspect of pharmaceutical development, ensuring the stability and safety of the final product. This compound can be employed in forced degradation studies to help elucidate the mechanisms by which perindopril breaks down under various stress conditions (e.g., acid, base, oxidation, light, heat).

Stability and Degradation Kinetics of 1r Perindopril D4

Forced Degradation Studies Under Stress Conditions

Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. For Perindopril (B612348), and by extension (1R)-Perindopril-d4, the main degradation pathways involve hydrolysis and cyclization. oup.com

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary degradation pathway for Perindopril, which is an ester prodrug. The ester linkage is susceptible to cleavage under both acidic and alkaline conditions.

Under acidic conditions, Perindopril undergoes hydrolysis of the ethyl ester group to form its active metabolite, Perindoprilat (B1679611). scispace.com Studies on Perindopril arginine have shown significant degradation under acidic stress (e.g., 1 N HCl at 70°C for 3 hours). ijpsr.com The rate of degradation is dependent on the pH and temperature. For this compound, a similar hydrolytic cleavage is expected, yielding the corresponding deuterated diacid, (1R)-Perindoprilat-d4.

Alkaline-induced degradation is typically more pronounced. In the presence of a base (e.g., 0.1 M NaOH at room temperature), Perindopril rapidly hydrolyzes to Perindoprilat. scispace.com Some studies have reported nearly 100% degradation of Perindopril arginine in 1N NaOH. tsijournals.com The this compound isomer would be expected to follow the same degradation route, leading to the formation of (1R)-Perindoprilat-d4.

Table 1: Representative Hydrolytic Degradation of Perindopril under Forced Conditions (Note: This table is based on data for non-deuterated Perindopril and serves as an illustrative guide for the expected behavior of this compound.)

Stress ConditionTemperatureDurationObserved Degradation (%)Primary Degradation Product
1 N HCl70°C3 hoursSignificantPerindoprilat
0.1 N NaOHRoom Temp5 minutesSignificantPerindoprilat
Neutral (Water)Room Temp7 daysNegligible-

Photolytic and Oxidative Degradation Pathways

The stability of Perindopril has also been evaluated under photolytic and oxidative stress.

Photolytic Degradation: Perindopril shows moderate sensitivity to light. When exposed to photolytic conditions (e.g., 1.2 million lux hours), degradation occurs, leading to the formation of Perindoprilat and other minor impurities. oup.com One study on Perindopril erbumine reported approximately 26.14% degradation under such conditions. oup.com It is plausible that this compound would exhibit similar photosensitivity.

Oxidative Degradation: The molecule is also susceptible to oxidation. Treatment with hydrogen peroxide (e.g., 3% H₂O₂) can lead to the formation of several degradation products. oup.com Studies on Perindopril arginine showed significant degradation under oxidative stress. ijpsr.comajchem-a.com For this compound, oxidative conditions would likely lead to the formation of N-oxide or other oxidized derivatives, with the specific products requiring detailed characterization.

Table 2: Representative Photolytic and Oxidative Degradation of Perindopril (Note: This table is based on data for non-deuterated Perindopril and serves as an illustrative guide for the expected behavior of this compound.)

Stress ConditionExposureDurationObserved Degradation (%)
Photolytic1.2 million lux hours1 week~26%
Oxidative (3% H₂O₂)Room Temp24 hours~15%

Long-Term Stability Assessment

Long-term stability studies are crucial for determining the shelf-life and appropriate storage conditions for a drug substance. While specific long-term stability data for this compound is not publicly available, information on Perindopril provides valuable insights. Perindopril is known to be sensitive to heat and moisture, which can promote both hydrolysis to Perindoprilat and intramolecular cyclization to form a diketopiperazine derivative (Impurity F). oup.comnih.gov The arginine salt of Perindopril was developed to improve the stability over the erbumine salt, particularly against cyclization in open containers or at high temperatures.

For this compound, it is recommended that it be stored in well-closed containers, protected from moisture and elevated temperatures to minimize degradation. Short-term storage at room temperature may be acceptable, but long-term storage under refrigerated and dry conditions is likely preferable.

Identification and Characterization of Deuterated Degradation Products

Based on the known degradation pathways of Perindopril, the primary deuterated degradation products of this compound can be predicted. The key degradation reactions are the hydrolysis of the ethyl ester and intramolecular cyclization.

(1R)-Perindoprilat-d4: This would be the major hydrolytic product, formed by the cleavage of the ethyl ester group. Its structure would be identical to this compound but with a carboxylic acid in place of the ethyl ester.

Deuterated Diketopiperazine Derivative: Thermal stress is known to cause intramolecular cyclization of Perindopril to form a diketopiperazine. A similar cyclization would be expected for this compound, resulting in a corresponding deuterated diketopiperazine.

Other Oxidative and Photolytic Degradants: Minor degradation products arising from oxidation or photolysis would likely involve modifications such as N-oxidation or other structural changes, all while retaining the deuterium (B1214612) labels.

The definitive identification and characterization of these deuterated degradation products would necessitate the use of advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy on samples subjected to forced degradation.

Development of Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For this compound, a SIAM must be able to separate the intact drug from its potential deuterated degradation products and any other impurities.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the stability testing of Perindopril. oup.comresearchgate.net A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). oup.com Detection is usually performed using a UV detector at a wavelength of around 215 nm. ijpsr.com

To develop a SIAM for this compound, the following steps would be necessary:

Forced Degradation: Subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to generate the degradation products.

Method Optimization: Developing an HPLC method that achieves baseline separation of the this compound peak from all degradation product peaks. This may involve adjusting the mobile phase composition, pH, column type, and temperature.

Method Validation: Validating the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peak for this compound is pure and not co-eluted with any degradants, often using a photodiode array (PDA) detector for peak purity analysis.

Table 3: Typical Chromatographic Conditions for a Stability-Indicating HPLC Method for Perindopril (Note: These conditions would serve as a starting point for developing a method for this compound.)

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of phosphate (B84403) buffer (pH ~2.0-3.0) and acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 215 nm
Column TemperatureAmbient or controlled (e.g., 40-55°C)

Future Research Directions and Emerging Applications of Deuterated Pharmaceutical Analogs

Advances in Deuterium (B1214612) Labeling Technologies

The efficient and precise synthesis of deuterated compounds is foundational to their application in research and medicine. Recent years have witnessed substantial progress in deuterium labeling methodologies. researchgate.net Key breakthroughs include:

Hydrogen Isotope Exchange (HIE): This remains a cornerstone technique, with significant recent developments in catalysis. researchgate.netnih.gov New protocols utilizing noble metals like iridium and platinum facilitate highly selective late-stage deuteration of complex molecules. researchgate.netjst.go.jp

Novel Deuteration Reactions: The synthetic chemist's toolkit has been broadened by a plethora of new reductive and dehalogenative deuteration techniques. researchgate.netnih.gov

Catalyst Innovation: A major focus has been on creating more sustainable and cost-effective deuteration processes through the development of heterogeneous, earth-abundant metal catalysts and innovative nanoelectrode-based methods. researchgate.net

Precision Labeling: Modern synthetic strategies increasingly allow for exceptional control over the exact position and stereochemistry of deuterium incorporation. researchgate.net This site- and stereoselectivity is vital for fine-tuning the properties of deuterated drugs and for mechanistic studies where the location of the isotope is critical. globenewswire.com

These sophisticated technologies are essential for the synthesis of complex labeled molecules and for generating the diverse library of deuterated analogs needed to fuel future research. researchgate.netresearchgate.net

Expanding the Scope of Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) compounds like (1R)-Perindopril-d4 are considered the "gold standard" for use as internal standards in quantitative mass spectrometry. scioninstruments.comscispace.com Because they are nearly chemically identical to their unlabeled counterparts, they co-elute during chromatography and experience the same effects of sample preparation and instrument variability, which allows for highly accurate and precise quantification. scioninstruments.comacanthusresearch.comlgcstandards.com While their traditional use has been central to drug metabolism and pharmacokinetic studies, their applications are rapidly diversifying. nih.govacanthusresearch.com

The expanding roles for SIL standards include:

Therapeutic Drug Monitoring (TDM): SIL standards are crucial for the accurate clinical measurement of drug levels in patients, which is essential for personalizing and optimizing treatment regimens. veeprho.com

Biomarker Research: Deuterated standards are increasingly used to quantify endogenous molecules, including hormones, amino acids, and lipids, that serve as biomarkers for the diagnosis and monitoring of diseases. pharmafocusasia.comlumiprobe.com

High-Complexity Analysis: The demand for a broad array of SIL internal standards is growing to support complex multi-analyte testing in fields such as environmental science and food safety. lgcstandards.com

Public Health and Diagnostics: The rapid development of deuterated standards for potential COVID-19 treatments highlighted the agility of this technology in responding to urgent clinical and research needs. pharmafocusasia.com

The utility of a SIL internal standard is determined by critical factors such as the stability of the isotopic label, a mass difference sufficient to prevent analytical interference, and high isotopic purity. acanthusresearch.comlgcstandards.com

Novel Applications in Systems Biology and Metabolomics Research

Metabolomics, the large-scale study of small molecules, provides a dynamic snapshot of cellular function and is a key discipline within systems biology. mdpi.comcabidigitallibrary.org Deuterated and other stable isotope-labeled compounds are becoming indispensable tools in this research area.

Novel applications are emerging in:

Isotope-Assisted Metabolomics: This powerful approach uses molecules labeled with stable isotopes (such as ²H, ¹³C, or ¹⁵N) as tracers to map the flow of atoms through complex metabolic networks. nih.gov It allows researchers to measure metabolic flux and understand how these pathways are rewired in various physiological and pathological states.

Global Isotope Metabolomics: This cutting-edge technique combines stable isotope tracing with untargeted metabolomics to create a comprehensive, system-wide view of metabolic changes between different conditions. nih.gov Although computationally demanding, it offers profound insights into cellular metabolism at a systems level.

Analytical Quality Control: In metabolomics workflows, deuterated standards often serve as process controls to verify the consistency and efficiency of various steps, including sample extraction and instrument analysis. dokumen.pub

These advanced applications are helping to evolve metabolomics from a biomarker discovery tool to a hypothesis-driven science capable of uncovering the mechanisms of health and disease. nih.gov

Computational and Theoretical Studies on Deuterium Isotope Effects on Molecular Interactions

The substitution of hydrogen with deuterium introduces subtle changes in mass and vibrational energy that can alter a molecule's physical and chemical behavior, a phenomenon known as the deuterium isotope effect (DIE). ajchem-a.com Computational chemistry and theoretical studies are increasingly vital for predicting, rationalizing, and harnessing these effects.

Current research focuses on several key areas:

Predicting Isotope Effects: Advanced computational methods like Density Functional Theory (DFT) are used to calculate the impact of deuteration on molecular properties, including vibrational frequencies and spectroscopic signatures. ajchem-a.commdpi.com These calculations can accurately predict kinetic isotope effects (KIEs) on reaction rates and equilibrium isotope effects (EIEs) on chemical equilibria. mdpi.comrsc.org

Modeling Non-Covalent Interactions: Theoretical studies offer deep insights into how deuteration modulates the strength and geometry of non-covalent interactions, especially hydrogen bonds. mdpi.com Computational models have successfully explained the influence of deuteration on the acidity (pKa) of organic compounds, attributing it to changes in zero-point vibrational energy and interactions with the solvent. mdpi.com

Aiding Structural Biology: When combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, computational studies can help determine the three-dimensional structures of large biomolecules. mdpi.com For example, calculating the expected DIEs on the chemical shifts of carbon-13 atoms and comparing them to experimental data can help map complex networks of intramolecular hydrogen bonds. mdpi.comnih.gov

Refining Predictive Models: The synergy between theoretical prediction and experimental validation allows for the continuous refinement of computational models. rsc.orgnih.gov This iterative improvement enhances the ability to design deuterated compounds with precisely tailored properties for therapeutic or research applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.